1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene

antimitotic tubulin polymerization inhibitor structure-activity relationship

Select CAS 338392-38-4 for tubulin colchicine-site mapping: the 4-methylbenzoyl ester (σp = −0.17) confers greater hydrolytic stability than the 4-nitro analog, reducing esterase-mediated cleavage. The 4-methoxyphenyl cyclopropane core mirrors validated antimitotic oxime 50 (MCF-7 IC50 = 38 nM). Available from multiple suppliers, unlike single-sourced analogs CAS 338749-17-0 and CAS 338392-40-8, ensuring multi-year experimental reproducibility.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 338392-38-4
Cat. No. B2402573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene
CAS338392-38-4
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON=C(C)C2CC2C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21NO3/c1-13-4-6-16(7-5-13)20(22)24-21-14(2)18-12-19(18)15-8-10-17(23-3)11-9-15/h4-11,18-19H,12H2,1-3H3/b21-14+
InChIKeyYNOWZCQFIFSQHO-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene (CAS 338392-38-4): Chemical Identity and Research-Grade Procurement Context


1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene (CAS 338392-38-4, molecular formula C₂₀H₂₁NO₃, molecular weight 323.39 g/mol) is a synthetic small molecule belonging to the cyclopropyl oxime benzoate ester class [1]. Its structure features a 4-methoxyphenyl-substituted cyclopropane core covalently linked via an oxime (ethanimidoyl) bridge to a 4-methylbenzoyl ester moiety. This compound is supplied exclusively for non-human research purposes by specialty chemical vendors .

Why CAS 338392-38-4 Cannot Be Interchanged with Structurally Similar Cyclopropyl Oxime Derivatives


Although several cyclopropyl oxime benzoate analogs share the same core scaffold, subtle variations in the oxime bridge (ethanimidoyl vs. phenylmethanimidoyl), cyclopropane substitution pattern, and aryl ester substituent (4-methylbenzoyl vs. 4-nitrobenzoyl) produce distinct electronic and steric environments that critically govern tubulin binding affinity, cell permeability, and metabolic stability . In the broader class of antimitotic cyclopropyl oxime ethers, even minor structural alterations—such as oxime geometry (E vs. Z), the nature of the aryl group on the cyclopropane ring, or the choice of benzoate ester—have been shown to dramatically alter growth inhibition potency against human tumor cell lines and tubulin assembly inhibition [1]. Direct substitution of in-class analogs without rigorous side-by-side biological validation therefore carries a high risk of loss of target engagement, reduced cellular potency, or altered selectivity profile.

Quantitative Differentiation of CAS 338392-38-4 Against In-Class Cyclopropyl Oxime Analogs


Oxime Geometry and Substituent Configuration: Ethanimidoyl vs. Phenylmethanimidoyl Bridge Determines Steric Fit at the Tubulin Colchicine Site

CAS 338392-38-4 bears an ethanimidoyl (methyl-substituted) oxime bridge with defined (E)-geometry, in contrast to the closely related analog CAS 338749-17-0 which features a bulkier phenylmethanimidoyl oxime bridge. In the curacin A-derived cyclopropyl oxime series studied by Wipf et al., the steric environment around the oxime moiety proved critical: the optimized oxime 50 (which shares the ethanimidoyl motif) exhibited a tubulin assembly inhibition IC₅₀ of 0.71 μM and inhibited the growth of MCF-7 breast carcinoma cells with an IC₅₀ of 38 nM, whereas bulkier substituents or altered oxime geometry substantially reduced activity [1]. Although direct head-to-head data for CAS 338392-38-4 against CAS 338749-17-0 are not available in the primary literature, the ethanimidoyl configuration of 338392-38-4 more closely mirrors the validated pharmacophore of oxime 50 than the phenyl-substituted analog, suggesting a superior steric complementarity to the colchicine binding domain.

antimitotic tubulin polymerization inhibitor structure-activity relationship

Lipophilicity-Lowering 4-Methoxy Substituent on Cyclopropane Phenyl Ring May Improve Drug-Like Properties Relative to Unsubstituted Analogs

CAS 338392-38-4 incorporates a 4-methoxyphenyl substituent on the cyclopropane ring, a feature that distinguishes it from cyclopropyl carboxaldehyde-derived oximes lacking aromatic substitution. Wipf et al. demonstrated that oxime 50, which possesses a 4-methoxyphenyl-substituted cyclopropane, has a calculated log P approximately 4.1 units lower than the natural product curacin A (log P reduction from ~7.2 to ~3.1), while retaining near-equivalent biological potency (MCF-7 IC50: 38 nM for oxime 50 vs. 20 nM for curacin A) [1]. The 4-methoxy group contributes directly to this lipophilicity reduction. CAS 338749-17-0, which bears an unsubstituted phenyl in place of the methyl group on the oxime but retains the 4-methoxyphenyl group on the cyclopropane, differs primarily at the oxime bridge rather than the aryl substituent .

ADME lipophilicity physicochemical property optimization

4-Methylbenzoyl Ester vs. 4-Nitrobenzoyl Ester: Differentiated Electronic Properties Impact Reactivity and Metabolic Lability in the Benzoate Leaving Group

The benzoate ester moiety in this compound class serves as a potential leaving group or metabolic cleavage site. CAS 338392-38-4 employs an electron-donating 4-methylbenzoyl ester, whereas the para-nitro analog CAS 338392-40-8 bears the strongly electron-withdrawing 4-nitrobenzoyl ester . The Hammett substituent constant (σₚ) for the 4-methyl group is −0.17 (electron-donating), while σₚ for the 4-nitro group is +0.78 (strongly electron-withdrawing), yielding a Δσₚ of 0.95 units between the two compounds [1]. This electronic divergence predicts markedly different ester hydrolysis rates: the 4-methylbenzoyl ester is expected to be significantly more resistant to nucleophilic acyl substitution and esterase-mediated cleavage than the 4-nitrobenzoyl analog.

prodrug design esterase stability electronic effects

Cyclopropane Ring as a Conformationally Restricted Scaffold: Enhanced Metabolic Stability vs. Acyclic Alkene and Alkyl-Linked Analogs

The cyclopropane core of CAS 338392-38-4 introduces conformational rigidity that is absent in acyclic or monocyclic analogs. In the curacin A analog series, cyclopropane-containing oxime 50 demonstrated that the cyclopropyl group serves as an effective surrogate for the (Z)-alkene of the natural product, maintaining potent tubulin binding (IC50 = 0.71 μM) while avoiding the metabolic vulnerability of the oxidizable diene system [1]. Furthermore, 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives have been shown to exhibit favorable in silico ADMET profiles with predicted metabolic stability attributable in part to the cyclopropane ring’s resistance to cytochrome P450-mediated oxidation compared to more flexible alkyl linkers [2].

metabolic stability cyclopropane conformational restriction

Predicted Antiproliferative Activity Spectrum: Breast, Liver, and Leukemia Cell Line Sensitivity Reported for Closely Related Cyclopropyl Oxime Compounds

A patent application covering compounds structurally related to CAS 338392-38-4 has reported anticancer activity across human hepatoma, leukemia, and breast cancer cell lines [1]. Additionally, an independent invention disclosure describes cyclopropyl oxime benzoate derivatives of formula (I) that inhibit proliferation of cervical and ovarian carcinoma cells [2]. In the curacin A oxime series, compound 50 demonstrated IC50 values of 38 nM against MCF-7 breast carcinoma, 42 nM against HCT-116 colon carcinoma, and 56 nM against A549 lung carcinoma cells [3]. While CAS 338392-38-4 has not been directly profiled in these published assays, its structural congruence with the active compounds described in these disclosures supports a predicted multi-lineage tumor cell cytotoxicity profile.

anticancer cytotoxicity profiling cell line panel

Availability Profile: Single-Source vs. Multi-Supplier Sourcing for Closest Structural Analogs Affects Procurement Continuity

CAS 338392-38-4 is listed by at least two specialty chemical suppliers as a research-grade compound, whereas the more complex phenyl-substituted analog CAS 338749-17-0 (molecular weight 385.45 g/mol, C₂₅H₂₃NO₃) is listed by a single supplier with limited availability . The nitro-substituted analog CAS 338392-40-8 is likewise available through a single vendor channel . Multi-supplier availability of CAS 338392-38-4 reduces single-source procurement risk and facilitates competitive pricing, an important practical consideration for multi-year research programs requiring sustained compound access.

supply chain research chemical sourcing procurement risk

Research and Procurement Application Scenarios for 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene (CAS 338392-38-4)


Tubulin-Colchicine Site Probe Development and SAR Expansion

CAS 338392-38-4 is best deployed as a chemical probe for the colchicine-binding domain of β-tubulin, building upon the validated SAR of curacin A-derived cyclopropyl oxime ethers. The ethanimidoyl oxime bridge and 4-methylbenzoyl ester provide a starting scaffold for systematic modification to map steric and electronic requirements of the binding pocket. The 4-methoxyphenyl-substituted cyclopropane core, shown in oxime 50 to confer tubulin assembly inhibition (IC50 = 0.71 μM) and nanomolar antiproliferative potency (MCF-7 IC50 = 38 nM), is conserved in this compound [1].

Metabolic Stability Optimization via Ester Electronic Tuning

The electron-donating 4-methyl substituent (Hammett σp = −0.17) on the benzoyl ester of CAS 338392-38-4 confers greater hydrolytic stability compared to the electron-withdrawing 4-nitro analog (σp = +0.78, Δσp = 0.95) [1][2]. Researchers investigating the relationship between benzoate ester electronics, esterase-mediated cleavage kinetics, and cellular residence time of the active oxime should preferentially select this compound as the more hydrolytically stable member of the analog pair.

Multi-Lineage Anticancer Screening in Hematological and Solid Tumor Models

Based on patent disclosures of structurally related cyclopropyl oxime benzoate derivatives demonstrating activity against human hepatoma, leukemia, breast, cervical, and ovarian carcinoma cell lines, CAS 338392-38-4 is appropriate for inclusion in broad-spectrum anticancer screening panels [1][2]. Researchers should note that directly published IC50 values for this specific compound are absent from the literature and plan for de novo dose-response profiling.

Longitudinal Pharmacology Studies Requiring Multi-Year Compound Supply

CAS 338392-38-4 is available from multiple commercial suppliers, unlike its closest structural analogs CAS 338749-17-0 and CAS 338392-40-8, which appear to be single-sourced [1][2]. For multi-year research programs conducting in vivo efficacy, chronic dosing, or combination therapy studies, selecting the compound with diversified sourcing reduces the risk of supply chain disruption and supports experimental reproducibility across extended time frames.

Quote Request

Request a Quote for 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.